

## assessing the specificity and sensitivity of octanoylcarnitine for MCAD screening

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Octanoylcarnitine |           |
| Cat. No.:            | B1202733          | Get Quote |

# Assessing Octanoylcarnitine for MCAD Screening: A Comparative Guide

A detailed evaluation of the specificity and sensitivity of **octanoylcarnitine** (C8) as a primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency in newborn screening. This guide provides a comparative analysis with alternative biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an inherited metabolic disorder that, if left undiagnosed, can lead to severe health complications, including sudden infant death. Newborn screening programs are critical for early detection and intervention. The primary biomarker used for MCAD screening is **octanoylcarnitine** (C8), a medium-chain acylcarnitine that accumulates in individuals with this condition. This guide assesses the performance of C8 and compares it with other biomarkers, providing a comprehensive resource for professionals in the field.

## Performance of Octanoylcarnitine (C8) in MCAD Screening

**Octanoylcarnitine** has demonstrated high sensitivity and specificity in the detection of MCAD deficiency. Newborn screening programs utilizing tandem mass spectrometry (MS/MS) have successfully identified affected individuals with high accuracy.[1][2] Studies have shown that in



newborns with confirmed MCAD deficiency, C8 levels are significantly elevated compared to healthy newborns.[1][3]

One study reported that in 16 newborns with confirmed MCAD deficiency, the median **octanoylcarnitine** concentration was 8.4  $\mu$ mol/L (range 3.1-28.3  $\mu$ mol/L), while the maximum concentration in 113 healthy newborns was 0.22  $\mu$ mol/L.[1] This clear distinction allows for effective screening. Furthermore, a combined experience from prospective newborn screening in Pennsylvania and North Carolina showed no false-positive and no known false-negative results, highlighting the reliability of this biomarker.[1][3]

However, it is important to note that C8 concentrations can be influenced by factors such as the infant's age at sampling and feeding status.[4][5] While some research suggests that C8 levels remain relatively constant in the first two weeks of life in unaffected babies, others indicate that levels peak around days 2 to 3 of life and then decline.[4][5]

## Comparison with Alternative and Confirmatory Biomarkers

While C8 is the primary marker, several other acylcarnitines and their ratios are used as secondary or confirmatory markers to improve the accuracy of MCAD screening and reduce false-positive results.[6][7][8] These include:

- Hexanoylcarnitine (C6), Decanoylcarnitine (C10), and Decenoylcarnitine (C10:1): These are other medium-chain acylcarnitines that can also be elevated in MCAD deficiency.[8]
- Acylcarnitine Ratios (C8/C2, C8/C10, C8/C12): Ratios of C8 to other acylcarnitines, such as acetylcarnitine (C2) and decanoylcarnitine (C10), are considered highly reliable diagnostic markers.[9] The C8/C2 ratio, in particular, has been shown to be a very accurate biomarker.
   [9] The use of these ratios can help to differentiate true positives from false positives, especially in cases with borderline C8 elevations.[4][8]
- Octenoylcarnitine (C8:1): An interfering substance with the same mass as C8 can sometimes cause false-positive results. Monitoring the C8/C8:1 ratio has been shown to be effective in reducing these false positives.[7]



• Genetic Testing: Molecular genetic testing of the ACADM gene is used to confirm the diagnosis in infants with abnormal newborn screening results.[6][10] This is particularly important for infants with borderline C8 levels or for identifying carriers.[5]

Untargeted metabolomics has also been proposed as a complementary diagnostic approach to identify a wider range of metabolic alterations and potentially discover novel biomarkers for MCADD.[6]

### **Quantitative Data Summary**

The following tables summarize the quantitative data on the performance of **octanoylcarnitine** and its related ratios in MCAD screening.

| Biomarker              | Healthy Newborns<br>(μmol/L)                                                 | MCAD Deficient<br>Newborns (μmol/L)                  | Reference |
|------------------------|------------------------------------------------------------------------------|------------------------------------------------------|-----------|
| Octanoylcarnitine (C8) | Max: 0.22                                                                    | Median: 8.4 (Range: 3.1-28.3)                        | [1]       |
| Octanoylcarnitine (C8) | Median: 0.1                                                                  | Range: 0.5 - 36.8                                    | [5]       |
| Octanoylcarnitine (C8) | Median: 0.06 (IQR<br>0.04–0.07) in boys,<br>0.05 (IQR 0.04–0.07)<br>in girls | -                                                    | [4]       |
| Octanoylcarnitine (C8) | -                                                                            | Average: 11.2<br>(Median: 8.6, Range:<br>0.36–43.91) | [11]      |



| Acylcarnitine Ratio | Significance                                                                                   | Reference |
|---------------------|------------------------------------------------------------------------------------------------|-----------|
| C8/C2               | Considered a highly accurate biomarker for MCADD.[9]                                           | [9]       |
| C8/C10              | Useful in the diagnosis of older children and in assessing patients with novel genotypes.  [5] | [5]       |
| C8/C12              | Used in combination with C8 cutoff to reduce false-positives. [8]                              | [8]       |
| C8/C8:1             | Effective in reducing false-<br>positive results due to<br>interfering substances.[7]          | [7]       |

### **Experimental Protocols**

The standard method for the analysis of acylcarnitines in newborn screening is tandem mass spectrometry (MS/MS).[1][12][13]

Methodology: Acylcarnitine Analysis by Tandem Mass Spectrometry

- Sample Collection: A blood sample is collected from the newborn's heel onto a filter paper card, creating a dried blood spot (DBS).[1]
- Sample Preparation:
  - A small disk (e.g., 3.2 mm) is punched from the DBS.[14]
  - The acylcarnitines are extracted from the disk using a solvent, typically a mixture of methanol and an acidic solution (e.g., 0.1% formic acid), containing stable isotopically labeled internal standards.[14]
  - The extracted acylcarnitines are often derivatized to their butyl or methyl esters to improve their chromatographic and mass spectrometric properties.[3][13]



#### Analysis:

- The prepared sample is introduced into the tandem mass spectrometer, often using flow-injection analysis or after separation by liquid chromatography.[12][14]
- The mass spectrometer is operated in a precursor-ion scan mode or a multiple reaction monitoring (MRM) mode to detect and quantify the different acylcarnitine species.[12][14]
- Data Interpretation: The concentrations of octanoylcarnitine and other relevant acylcarnitines and their ratios are calculated and compared to established cutoff values to identify newborns at risk for MCAD deficiency.[9]

### **Visualizing the MCAD Screening Workflow**

The following diagrams illustrate the logical workflow of newborn screening for MCAD deficiency and the signaling pathway context.



Click to download full resolution via product page

Caption: Newborn screening workflow for MCAD deficiency.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.aap.org [publications.aap.org]
- 6. Untargeted Metabolomics Identifies Biomarkers for MCADD Neonates in Dried Blood Spots PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency: performance improvement by monitoring a new ratio PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCADD (medium chain acyl-CoA dehydrogenase deficiency) newbornscreening.info [newbornscreening.info]
- 11. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [assessing the specificity and sensitivity of octanoylcarnitine for MCAD screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202733#assessing-the-specificity-and-sensitivity-of-octanoylcarnitine-for-mcad-screening]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com